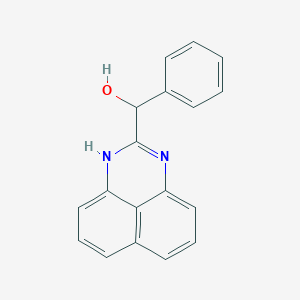![molecular formula C10H17ClO2 B14710699 2-(Chloromethyl)-1,4-dioxaspiro[4.6]undecane CAS No. 22195-60-4](/img/structure/B14710699.png)
2-(Chloromethyl)-1,4-dioxaspiro[4.6]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-1,4-dioxaspiro[46]undecane is a spiro compound featuring a unique structure with a chloromethyl group attached to a dioxaspiro undecane skeleton
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1,4-dioxaspiro[4.6]undecane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a chloromethylating agent with a dioxaspiro undecane derivative. For instance, the reaction can be carried out using chloromethyl methyl ether in the presence of anhydrous aluminum chloride as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-1,4-dioxaspiro[4.6]undecane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Applications De Recherche Scientifique
2-(Chloromethyl)-1,4-dioxaspiro[4.6]undecane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Material Science: It can be used in the synthesis of polymers and other materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-1,4-dioxaspiro[4.6]undecane involves its interaction with specific molecular targets. The chloromethyl group can react with nucleophiles in biological systems, potentially modifying proteins or other biomolecules. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxane Derivatives: These compounds share a similar dioxane ring structure but may have different substituents.
Spiro Compounds: Other spiro compounds with different ring systems or substituents can be compared to highlight the unique properties of 2-(Chloromethyl)-1,4-dioxaspiro[4.6]undecane.
Uniqueness
2-(Chloromethyl)-1,4-dioxaspiro[46]undecane is unique due to its specific combination of a spiro structure and a chloromethyl group
Propriétés
Numéro CAS |
22195-60-4 |
|---|---|
Formule moléculaire |
C10H17ClO2 |
Poids moléculaire |
204.69 g/mol |
Nom IUPAC |
3-(chloromethyl)-1,4-dioxaspiro[4.6]undecane |
InChI |
InChI=1S/C10H17ClO2/c11-7-9-8-12-10(13-9)5-3-1-2-4-6-10/h9H,1-8H2 |
Clé InChI |
APZHURRBFHKXKX-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC2(CC1)OCC(O2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-2-methyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14710616.png)


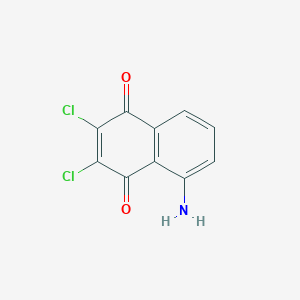
![5-(Benzylsulfanyl)pyrimido[5,4-e][1,2,4]triazine](/img/structure/B14710659.png)
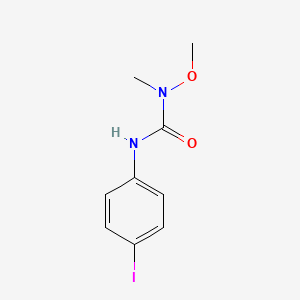

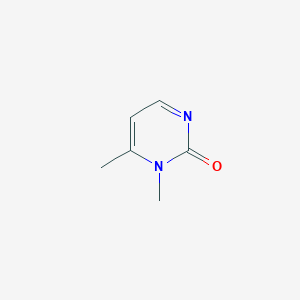
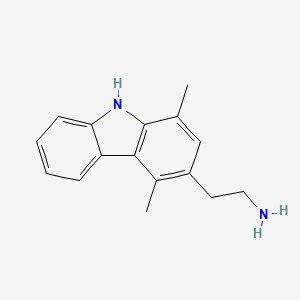
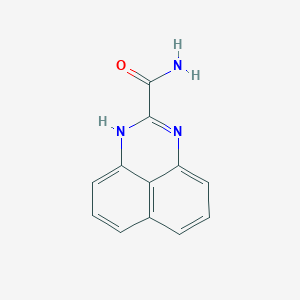
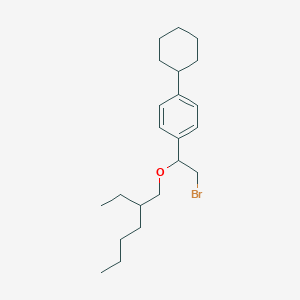
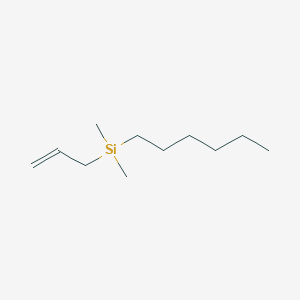
![1-Bicyclo[2.2.1]hept-2-yl-3-methylurea](/img/structure/B14710709.png)
